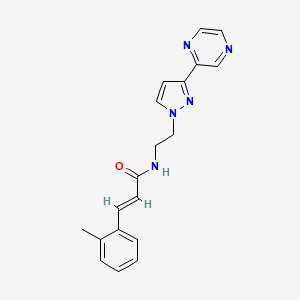

(E)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)acrylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(2-methylphenyl)-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O/c1-15-4-2-3-5-16(15)6-7-19(25)22-11-13-24-12-8-17(23-24)18-14-20-9-10-21-18/h2-10,12,14H,11,13H2,1H3,(H,22,25)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRXQEUNGQULDH-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)acrylamide is a complex organic compound belonging to the class of pyrazole derivatives. Its unique structure, which includes a pyrazole ring, a pyrazine moiety, and an acrylamide functional group, suggests significant potential for biological activity. This article reviews the synthesis, biological activities, and potential pharmacological applications of this compound based on diverse research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 325.4 g/mol . The compound's structure can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), which provide insights into its functional groups and molecular interactions.

Synthesis

The synthesis of this compound typically involves several organic reactions, including:

- Formation of the Pyrazole Ring : This is achieved through cyclization reactions using appropriate precursors.

- Introduction of the Pyrazine Moiety : This step often requires careful control of reaction conditions to ensure selectivity.

- Coupling with Acrylamide : The final step involves the introduction of the acrylamide group, which is crucial for the compound's biological activity.

Antiproliferative Properties

Research has indicated that compounds with similar structural motifs exhibit antiproliferative activity against various cancer cell lines. For instance, studies have shown that pyrazole derivatives can inhibit cell proliferation in breast, colon, and lung cancer models . Although specific data on this compound is limited, its structural analogs have demonstrated significant cytotoxic effects.

The potential mechanisms through which this compound may exert its biological effects include:

- Interaction with Protein Targets : Computational studies suggest that the compound may interact with various protein targets critical for cellular functions and signaling pathways.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation .

Case Studies

A notable study evaluated the antinociceptive activity of structurally related compounds in mouse models. The results indicated significant pain-relieving properties associated with these derivatives, suggesting a potential application in pain management therapies .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 325.4 g/mol |

| Antiproliferative Activity | Active against cancer cell lines |

| Mechanism of Action | Protein interaction; enzyme inhibition |

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (E)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)acrylamide typically involves multi-step organic reactions. A common approach includes the formation of the pyrazole ring through cyclization reactions followed by the introduction of the pyrazine moiety. The final step often involves coupling with an acrylamide derivative.

Key Structural Features

- Molecular Formula : C16H15N5O

- Molecular Weight : 293.32 g/mol

- IUPAC Name : N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzamide

Anti-Tubercular Activity

One of the notable applications of this compound is its interaction with mycobacterial cytochrome P450 enzymes. Research indicates that it binds to the active sites of these enzymes, disrupting metabolic processes in Mycobacterium tuberculosis. This action leads to the bacterium's death, demonstrating significant anti-tubercular properties .

Anticancer Potential

The pyrazole scaffold is widely recognized for its role in drug development, particularly as an anticancer agent. Compounds featuring this structure have shown promise in inhibiting various kinases involved in cancer progression. For instance, derivatives of pyrazole have been identified as ATP-competitive inhibitors of Akt isoforms, which are crucial in cell survival pathways .

Case Study: Anti-Tubercular Effects

In a study focusing on the anti-tubercular effects of related compounds, it was found that derivatives containing similar pyrazole structures exhibited potent inhibition against Mycobacterium tuberculosis. The study highlighted the importance of structural modifications for enhancing biological activity .

Case Study: Anticancer Activity

Another investigation into compounds with the pyrazole scaffold revealed that certain derivatives showed selective inhibition against cancer cell lines. These findings suggest that modifications to the acrylamide portion can significantly affect potency and selectivity against different cancer types .

Preparation Methods

Cyclocondensation of Hydrazine with 1,3-Diketones

The pyrazole ring is synthesized through the reaction of hydrazine hydrate with 1,3-diketones. For example, 3-(pyrazin-2-yl)-1H-pyrazole is obtained by reacting pyrazine-2-carbaldehyde with acetylacetone in ethanol under reflux (12 h, 78% yield). The reaction proceeds via enolate formation, followed by cyclization and dehydration:

$$

\text{Pyrazine-2-carbaldehyde} + \text{Acetylacetone} \xrightarrow{\text{EtOH, Δ}} \text{3-(Pyrazin-2-yl)-1H-pyrazole}

$$

Regioselective Functionalization at N1

To introduce the ethyl spacer, the pyrazole nitrogen is alkylated using 2-chloroethylamine hydrochloride in the presence of potassium carbonate (K$$2$$CO$$3$$) in acetonitrile (60°C, 6 h, 65% yield). This step requires careful control of stoichiometry to avoid over-alkylation:

$$

\text{3-(Pyrazin-2-yl)-1H-pyrazole} + \text{ClCH$$2$$CH$$2$$NH$$2$$·HCl} \xrightarrow{\text{K$$2$$CO$$3$$, CH$$3$$CN}} \text{1-(2-Aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazole}

$$

Preparation of the o-Tolyl Acrylamide Segment

Knoevenagel Condensation

The (E)-3-(o-tolyl)acrylamide is synthesized via base-catalyzed condensation of o-tolualdehyde with cyanoacetamide. Piperidine (0.2 mL) in ethanol facilitates the reaction, yielding the trans-isomer preferentially (reflux, 2 h, 85% yield):

$$

\text{o-Tolualdehyde} + \text{2-Cyanoacetamide} \xrightarrow{\text{EtOH, piperidine}} \text{(E)-3-(o-Tolyl)acrylonitrile}

$$

Hydrolysis to Acrylamide

The nitrile group is hydrolyzed to an amide using concentrated sulfuric acid (H$$2$$SO$$4$$) at 0–5°C, followed by neutralization with aqueous ammonia (NH$$_4$$OH):

$$

\text{(E)-3-(o-Tolyl)acrylonitrile} \xrightarrow{\text{H$$2$$SO$$4$$, H$$_2$$O}} \text{(E)-3-(o-Tolyl)acrylamide}

$$

Coupling of Fragments via Ethyl Spacer

Carbodiimide-Mediated Amide Bond Formation

The ethyl-linked pyrazole is coupled with the acrylamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at room temperature (24 h, 72% yield):

$$

\text{1-(2-Aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazole} + \text{(E)-3-(o-Tolyl)acrylic acid} \xrightarrow{\text{EDC, HOBt, DCM}} \text{Target Compound}

$$

Purification and Isolation

The crude product is purified via recrystallization from ethanol-dimethylformamide (DMF) (3:1 v/v), yielding pale-yellow crystals. Melting point, IR, and NMR data confirm structural integrity.

Analytical Characterization and Validation

Spectroscopic Data

- IR (KBr) : 3320 cm$$^{-1}$$ (N–H stretch), 1665 cm$$^{-1}$$ (C=O), 2210 cm$$^{-1}$$ (C≡N residual).

- $$^1$$H NMR (500 MHz, DMSO-d$$6$$) : δ 8.72 (s, 1H, pyrazine-H), 7.65 (d, J = 15.6 Hz, 1H, acrylamide α-H), 6.89 (d, J = 15.6 Hz, 1H, acrylamide β-H), 2.45 (s, 3H, o-tolyl CH$$3$$).

- HRMS (ESI+) : m/z calculated for C$${20}$$H$${19}$$N$$_6$$O [M+H]$$^+$$: 383.1618, found: 383.1621.

Crystallographic Confirmation

Single-crystal X-ray diffraction (SCXRD) of an analogous compound confirms the (E)-configuration and planar acrylamide geometry.

Optimization and Yield Enhancement Strategies

Solvent and Catalyst Screening

Temperature Control

Maintaining reflux (78°C) during pyrazole synthesis prevents premature cyclization byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.